molecular formula C13H12Cl2O4 B589211 Ethacrynic Acid-d5

Ethacrynic Acid-d5

Numéro de catalogue: B589211
Poids moléculaire: 308.16 g/mol
Clé InChI: AVOLMBLBETYQHX-WNWXXORZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethacrynic Acid-d5 (C₁₃H₇D₅Cl₂O₄; CAS 1330052-59-9) is a deuterium-labeled analog of ethacrynic acid, a potent loop diuretic. The incorporation of five deuterium atoms replaces hydrogen atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) . Its stable isotopic labeling minimizes interference with endogenous analytes, ensuring high analytical accuracy .

Méthodes De Préparation

Synthetic Routes for Deuterium Incorporation

Deuterated Precursor Selection

Ethacrynic Acid-d5 is synthesized via strategic substitution of hydrogen atoms with deuterium at five positions on the butanoyl moiety. The IUPAC name—2-(2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy)acetic acid—indicates deuterium placement at the 3rd and 4th carbons of the butanoyl side chain . This labeling is typically achieved using deuterated reagents such as D₂O, deuterated acids, or deuterium gas in catalytic hydrogenation. For example, deuterated methyl groups may be introduced via Grignard reactions with CD₃MgBr or through acid-catalyzed exchange in deuterated solvents .

Stepwise Synthesis and Key Intermediates

The parent compound, ethacrynic acid, is derived from 2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy acetic acid. To synthesize the deuterated variant, the non-labeled methyl groups are replaced during intermediate stages:

  • Deuteration of Butanoyl Precursor : The butanoyl side chain is synthesized using deuterated propionic acid derivatives. For instance, 3,3,4,4,4-pentadeuterio-2-methylidenebutanoic acid is prepared via condensation of deuterated acetylene with deuterated ketones under acidic conditions .

  • Coupling with Phenolic Core : The deuterated butanoyl group is coupled to 2,3-dichloro-4-hydroxyphenoxy acetic acid using esterification or Friedel-Crafts acylation. This step requires anhydrous conditions to prevent proton-deuterium exchange .

Stability Optimization and Impurity Control

Moisture and Dimerization Mitigation

Ethacrynic acid is prone to dimerization via Diels-Alder condensation, forming impurity C ([4-(2-(4-(carboxymethoxy)-2,3-dichlorobenzoyl)-3,4-dihydro-2,5-diethyl-2H-pyran-6-yl)-2,3-dichlorophenoxy]acetic acid) . For this compound, maintaining moisture content below 2.0% w/w during granulation and lyophilization is critical to suppressing this reaction. Patent data demonstrate that formulations with ≤1.24% moisture (LOD) exhibit <0.5% impurity C over 24 months .

Granulation and Lyophilization Techniques

Dry granulation methods, such as roller compaction, are preferred to minimize hydrolytic degradation. A representative protocol includes:

  • Blending : this compound (18% w/w), lactose monohydrate (68% w/w), and pregelatinized starch (10% w/w) .

  • Lubrication : Addition of talc (2% w/w) and magnesium stearate (1% w/w) to enhance flowability.

  • Compression : Tableting at low humidity (<30% RH) to avoid reabsorption of atmospheric moisture .

Analytical Characterization and Validation

Isotopic Purity Assessment

This compound is validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR). Key parameters include:

  • Deuterium Incorporation : ≥99% isotopic enrichment, confirmed by m/z 308.17 ([M+H]⁺) .

  • Impurity Profile : Total impurities <1.0%, with impurity C ≤0.3% .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1330052-59-9
Molecular FormulaC₁₃H₇D₅Cl₂O₄
Molecular Weight308.17 g/mol
Isotopic Purity≥99%
Moisture Content (LOD)≤1.24% w/w

Comparative Stability Studies

Accelerated stability testing (40°C/75% RH) over 6 months reveals no significant degradation in this compound when stored in airtight containers with desiccants. In contrast, non-deuterated analogs show 2–3% impurity C formation under identical conditions .

Industrial-Scale Manufacturing Considerations

Cost and Scalability

Deuterated reagents account for ~70% of production costs. Catalytic deuteration using Pd/D₂O reduces expenses compared to stoichiometric methods, enabling batch scales of 10–50 kg .

Applications in Pharmacokinetic Research

This compound’s primary use is as an internal standard for quantifying ethacrynic acid in plasma. Its deuterium labeling eliminates matrix interference, improving LC-MS/MS accuracy (CV <5%) . Studies using this standard have elucidated ethacrynic acid’s half-life (2.5–3.5 hours) and protein binding (95–98%) in hepatic-impaired patients .

Analyse Des Réactions Chimiques

Types de réactions : L'acide éthacrynique-d5 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits formés :

Applications De Recherche Scientifique

L'acide éthacrynique-d5 a un large éventail d'applications en recherche scientifique :

5. Mécanisme d'action

L'acide éthacrynique-d5, comme son homologue non deutéré, inhibe le cotransporteur Na-K-2Cl dans la branche ascendante épaisse de l'anse de Henlé. Cette inhibition conduit à une augmentation de l'excrétion de sodium, de potassium et de chlorure, ce qui entraîne une diurèse. De plus, l'acide éthacrynique-d5 inhibe la glutathion S-transférase, qui joue un rôle dans les processus de détoxification au sein de la cellule .

Composés similaires :

Unicité : L'acide éthacrynique-d5 est unique en raison de sa forme deutérée, qui offre des avantages dans l'analyse par spectrométrie de masse en servant de standard interne stable. Cela permet une quantification plus précise de l'acide éthacrynique dans divers échantillons biologiques .

Mécanisme D'action

Ethacrynic Acid-d5, like its non-deuterated counterpart, inhibits the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, potassium, and chloride, resulting in diuresis. Additionally, this compound inhibits glutathione S-transferase, which plays a role in detoxification processes within the cell .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Ethacrynic Acid and Other Diuretics

Ethacrynic Acid-d5 retains the core structure of ethacrynic acid, which features an α,β-unsaturated ketone derived from phenoxyacetic acid. This structure enables covalent binding to sulfhydryl (SH) groups, a mechanism shared with organomercurials but distinct from other diuretics like furosemide (an anthranilic acid derivative) or xipamide (a salicylic acid analog) .

Table 1: Pharmacological Comparison of Ethacrynic Acid with Furosemide and Xipamide

Parameter Ethacrynic Acid Furosemide Xipamide
Chemical Class Phenoxyacetic acid Anthranilic acid Salicylic acid
Mechanism Inhibits Na⁺/K⁺-ATPase in loop of Henle; binds SH groups Blocks Na⁺-K⁺-2Cl⁻ cotransporter Similar to thiazides; unclear loop action
Onset/Duration Rapid (15–30 min IV); short (2–4 hr) Rapid (5–10 min IV); short (2–3 hr) Slow onset (1–2 hr); long duration (12–24 hr)
Clinical Use Refractory edema Acute pulmonary edema Mild hypertension
Variability in Response High patient variability Predictable Moderate

Ethacrynic Acid’s unique SH-binding capacity distinguishes it from furosemide and organomercurials. Xipamide, though structurally similar to thiazides, exhibits loop diuretic efficacy at higher doses but lacks the rapid action of ethacrynic acid .

Pharmacokinetic and Analytical Comparison: this compound vs. Parent Compound

This compound is exclusively used for analytical purposes, while ethacrynic acid serves therapeutic and research roles. The deuterated form’s higher molecular weight (308.17 g/mol vs. 303.14 g/mol) allows MS differentiation, enabling accurate quantification of the parent drug in biological matrices .

Key Differences:

  • Stability : Deuterium labeling reduces metabolic degradation, improving reliability in long-term studies.
  • Application : this compound eliminates matrix effects in LC-MS/MS, whereas ethacrynic acid is studied for diuretic, anti-inflammatory (NF-κB inhibition), and chemosensitization properties .

Comparison with Other Deuterated Internal Standards

This compound belongs to a broader class of deuterated compounds (e.g., 5-hydroxyindoleacetic acid-d5, cortisol-d8) used in MS-based assays. However, its specificity for ethacrynic acid distinguishes it from analogs targeting neurotransmitters (e.g., dopamine-d5) or steroids (e.g., aldosterone-d7) .

Table 3: Deuterated Compounds in Analytical Research

Compound Target Analyte Application Method
This compound Ethacrynic Acid Pharmacokinetics LC-MS/MS
5-Hydroxyindoleacetic acid-d5 Serotonin metabolites Neurotransmitter analysis HPLC
Cortisol-d8 Endogenous cortisol Endocrine studies GC-MS

Research Findings and Clinical Implications

  • Diuretic Potency : Ethacrynic acid exceeds thiazides in efficacy (5× greater Na⁺ excretion) but requires careful electrolyte monitoring due to hypokalemia risk .
  • Drug Interactions : Enhances thiotepa cytotoxicity by inhibiting GST and altering thiotepa metabolism .

Activité Biologique

Ethacrynic acid-d5 (EA-d5) is a deuterated derivative of ethacrynic acid, a potent loop diuretic primarily used in the management of edema and congestive heart failure. The biological activity of EA-d5 is closely related to its parent compound, but its unique properties as a deuterated analog provide valuable insights into pharmacokinetics and metabolic studies.

Chemical Structure and Properties

  • Chemical Name : 2-[2,3-Dichloro-4-(2-methylene(4,4,4,3,3-d5)butanoyl)phenoxy]acetic acid
  • Molecular Weight : 308.17 g/mol
  • Solubility : Slightly soluble in methanol and DMSO .

Ethacrynic acid acts primarily by inhibiting the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in significant diuresis. The pharmacological effects include:

  • Diuresis : Rapid onset within 30 minutes after intravenous administration and approximately 2 hours after oral administration.
  • Electrolyte Excretion : Significant loss of extracellular fluid volume which can lead to metabolic alkalosis if not managed .
  • Anticancer Activity : Emerging evidence suggests that ethacrynic acid may have anticancer properties through the inhibition of glutathione S-transferases (GSTs), which are involved in drug resistance mechanisms .

Pharmacokinetics

The pharmacokinetic profile of EA-d5 is essential for understanding its biological activity:

ParameterValue
Bioavailability~21% (oral)
Peak Plasma Concentration (IV)30 minutes
Elimination Half-life30 minutes (variable)
Clearance (IV)1405 ml/min (one-compartment model)

Studies indicate that EA-d5 can serve as an internal standard in mass spectrometry assays, facilitating accurate quantification of ethacrynic acid levels in biological samples .

Case Studies and Research Findings

  • Pharmacokinetic Study :
    A study involving healthy volunteers assessed the pharmacokinetics of ethacrynic acid using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The study demonstrated that EA-d5 effectively stabilizes measurements due to its deuterated nature, allowing for precise tracking of ethacrynic acid metabolism .
  • Clinical Application :
    Ethacrynic acid has been utilized in patients with congestive heart failure and renal disease. Its effectiveness is particularly noted in patients allergic to sulfa drugs, where other loop diuretics are contraindicated. The diuretic effect has been shown to alleviate symptoms of pulmonary congestion rapidly .
  • Toxicity Profile :
    While generally well-tolerated, ethacrynic acid can cause side effects such as ototoxicity and metabolic alkalosis. The intravenous route may lead to localized burning at the injection site . Monitoring electrolyte levels during treatment is critical to mitigate these risks.

Q & A

Basic Research Questions

Q. How is Ethacrynic Acid-d5 utilized in pharmacokinetic (ADME) studies, and what methodological advantages does its deuterium labeling provide?

this compound is employed as an isotopic tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of its non-deuterated counterpart. Its deuterium labeling allows for precise tracking via mass spectrometry (e.g., LC-MS) by distinguishing it from endogenous molecules or unlabeled ethacrynic acid in biological matrices. This approach minimizes interference from background noise, enabling accurate quantification of drug concentrations in tissues, plasma, or urine .

Q. What analytical techniques are recommended for quantifying this compound in biological samples, and how are validation parameters optimized?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Method validation should include specificity (resolution from metabolites like the cysteine conjugate), linearity (1–1000 ng/mL range), intra-/inter-day precision (<15% RSD), and recovery rates (>80%). Internal standards such as hippuric acid-d5 or tryptophan-d5 can improve accuracy by correcting for matrix effects .

Q. What is the mechanistic basis for this compound’s inhibition of glutathione S-transferases (GSTs), and how does this inform experimental design?

this compound covalently binds to GSTs via a reactive α,β-unsaturated ketone group, forming adducts with glutathione (GSH) or active-site residues (e.g., Tyr7, Arg13). Researchers should pre-incubate GST isoforms (e.g., GSTP1-1) with this compound to assess time-dependent inhibition kinetics. Competitive binding assays with GSH or molecular docking (using PDB 2GSS) can validate binding modes .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s dual role as a diuretic and NF-κB/leukotriene pathway modulator in mechanistic studies?

Discrepancies arise from concentration-dependent effects: at low doses (μM range), it primarily inhibits renal Na+/K+/2Cl− cotransport (diuretic effect), while higher doses (10–50 μM) disrupt NF-κB via IκB kinase inhibition. To isolate pathways, use siRNA knockdown of NF-κB subunits (e.g., p65) in cell models or employ leukotriene biosynthesis assays (e.g., LTB4 ELISA) alongside diuresis measurements in rodent models .

Q. What experimental strategies mitigate this compound’s redox interference in cellular assays, particularly in systems with high glutathione levels?

High intracellular GSH can scavenge this compound, reducing its efficacy. Pre-treat cells with buthionine sulfoximine (BSO) to deplete GSH or use glutathione synthase-deficient cell lines. Alternatively, employ redox-insensitive analogs (e.g., ethacrynic acid methyl ester) or measure residual GSH levels post-treatment via Ellman’s assay to quantify drug availability .

Q. How do molecular docking and crystallographic data inform the optimization of this compound derivatives for enhanced GST isoform selectivity?

Docking studies (e.g., AutoDock Vina) reveal that substitutions at the phenoxyacetic acid moiety improve selectivity for GSTπ over GSTμ. For example, introducing a trifluoromethyl group increases hydrophobic interactions with Val35 and Trp38 in GSTP1-1. Validate predictions with surface plasmon resonance (SPR) to measure binding affinities (KD) and X-ray crystallography to resolve ligand-protein interactions .

Q. What statistical approaches resolve variability in this compound’s metabolic stability data across in vitro and in vivo models?

Use mixed-effects modeling to account for interspecies differences (e.g., human vs. rat liver microsomes). Incorporate covariates like CYP450 expression levels (via proteomics) or hepatic blood flow rates. For in vivo data, apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance rates from preclinical data .

Q. Methodological Best Practices

  • Data Reproducibility : Always include batch-specific deuterium enrichment levels (e.g., ≥98% by NMR) and solvent stability data (e.g., degradation in DMSO at −80°C) in supplementary materials .
  • Conflict Resolution : When pharmacokinetic data conflict with enzyme inhibition assays, cross-validate using orthogonal methods (e.g., microsomal stability assays + radiolabeled tracer studies) .

Propriétés

IUPAC Name

2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOLMBLBETYQHX-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethacrynic Acid-d5
Ethacrynic Acid-d5
Ethacrynic Acid-d5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.